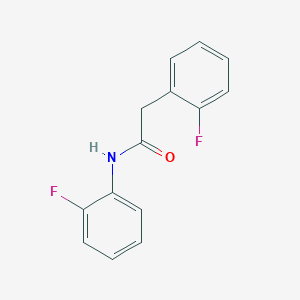
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, also known as DMF-MPM, is a synthetic compound used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor. This receptor plays a critical role in the regulation of dopamine neurotransmission, which is involved in the control of movement, reward, and motivation. By modulating the activity of this receptor, (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the inhibition of dopamine reuptake. It has also been shown to affect the activity of other neurotransmitter systems, such as serotonin and norepinephrine, suggesting that it may have broader effects on brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high affinity and selectivity for the dopamine D2 receptor, as well as its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential for off-target effects and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, including the development of new drugs based on its structure and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone can be synthesized using a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-methylpiperidine and subsequent conversion to the methanone derivative. The purity and yield of the final product can be optimized by using suitable solvents and reaction conditions.
Aplicaciones Científicas De Investigación
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a modulator of the dopamine D2 receptor. It has been shown to exhibit high affinity and selectivity for this receptor, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-4-6-14(7-5-9)13(15)12-8-10(2)16-11(12)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVUZSVKIETQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)








![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)
![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7470541.png)
